molecular formula C17H17FN2O B5767419 1-(2-fluorobenzoyl)-4-phenylpiperazine

1-(2-fluorobenzoyl)-4-phenylpiperazine

Cat. No. B5767419
M. Wt: 284.33 g/mol
InChI Key: KNJDQTLJWSJLBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-fluorobenzoyl)-4-phenylpiperazine (2-FBP) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of piperazine derivatives and has been studied extensively for its pharmacological properties.

Mechanism of Action

The exact mechanism of action of 1-(2-fluorobenzoyl)-4-phenylpiperazine is not fully understood. However, it is believed to act on various neurotransmitter systems in the brain, including the serotonin and dopamine systems. It has been shown to increase the levels of these neurotransmitters in the brain, leading to its pharmacological effects.
Biochemical and Physiological Effects:
This compound has been shown to possess a wide range of biochemical and physiological effects. It has been shown to possess analgesic properties and has been studied for its potential use in pain management. It has also been shown to possess anxiolytic and antidepressant effects and has been studied for its potential use in the treatment of anxiety and depression.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(2-fluorobenzoyl)-4-phenylpiperazine is its wide range of pharmacological effects. It has been shown to possess analgesic, anxiolytic, and antidepressant effects, making it a potentially useful compound in various fields. However, one of the limitations of this compound is its relatively low potency compared to other compounds with similar pharmacological properties.

Future Directions

There are several potential future directions for research on 1-(2-fluorobenzoyl)-4-phenylpiperazine. One potential direction is the development of more potent derivatives of this compound with improved pharmacological properties. Another potential direction is the investigation of the potential use of this compound in the treatment of other conditions, such as addiction and schizophrenia. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.

Synthesis Methods

The synthesis of 1-(2-fluorobenzoyl)-4-phenylpiperazine involves the reaction of 2-fluorobenzoyl chloride with 4-phenylpiperazine in the presence of a suitable base. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran and is typically followed by purification using column chromatography.

Scientific Research Applications

1-(2-fluorobenzoyl)-4-phenylpiperazine has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and drug discovery. It has been shown to possess a wide range of pharmacological properties, including analgesic, anxiolytic, and antidepressant effects.

properties

IUPAC Name

(2-fluorophenyl)-(4-phenylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O/c18-16-9-5-4-8-15(16)17(21)20-12-10-19(11-13-20)14-6-2-1-3-7-14/h1-9H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNJDQTLJWSJLBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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